4-Methyl-5-phenylpiperazin-2-one

Description

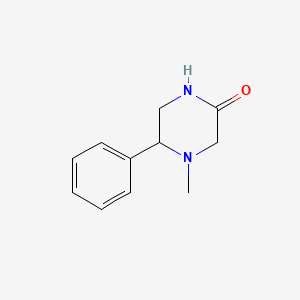

4-Methyl-5-phenylpiperazin-2-one is a piperazinone derivative characterized by a six-membered piperazine ring substituted with a methyl group at position 4 and a phenyl group at position 3. Piperazinones are widely studied for their pharmacological relevance, particularly in central nervous system (CNS) drug discovery, due to their structural similarity to neurotransmitters and ability to modulate receptor activity .

Properties

CAS No. |

153787-48-5 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.246 |

IUPAC Name |

4-methyl-5-phenylpiperazin-2-one |

InChI |

InChI=1S/C11H14N2O/c1-13-8-11(14)12-7-10(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,14) |

InChI Key |

HULOHTABKUUEAL-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)NCC1C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 4-Methyl-5-phenylpiperazin-2-one and their reported properties:

Key Comparative Insights

Substituent Position and Receptor Affinity

- 5-Phenyl vs. 4-Phenyl Substitution: In -phenylpiperazine derivatives exhibit high 5-HT1A receptor affinity (Ki = 15–46 nM) due to optimal steric and electronic interactions with the receptor’s binding pocket .

Methyl vs. Ethyl or Methoxy Groups

- However, smaller alkyl groups like methyl may offer less steric hindrance than ethyl (), enabling tighter receptor binding.

Methoxy () :

Methoxy groups increase solubility but may reduce CNS penetration. The 4-methoxyphenyl derivative in lacks explicit receptor data but is structurally similar to antipsychotics like aripiprazole, suggesting serotonin/dopamine receptor modulation .

Ketone vs. Carbonyl Modifications

- This could influence metabolic stability or off-target interactions.

Pharmacological Implications

- 5-HT1A Antagonism: The spirocyclic derivatives in show antagonism at 5-HT1A receptors, whereas this compound’s unmodified piperazinone core may favor partial agonism, depending on substituent topology .

- Synthetic Utility : The Fmoc-protected derivative in highlights piperazine’s role in peptide synthesis, suggesting this compound could serve as a scaffold for prodrugs or conjugates .

Preparation Methods

Key Reaction Parameters:

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Solvent | Water/chloroform (3:1) | Anhydrous DMF |

| Temperature | 60–65°C | 95–100°C |

| Reaction Time | 15 minutes | 18 hours |

| Catalyst | None | Sodium iodide (NaI) |

| Yield | 92% (intermediate) | 87% (final product) |

This method avoids intermediate oxidation by using non-polar solvents and inert gas shielding, critical for stabilizing the hydroxymethylpyridine moiety.

Reductive Amination Approaches

Reductive amination of 2-aminonicotinate derivatives offers an alternative pathway. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces 2-aminonicotinate to 2-amino-3-hydroxymethylpiperidine, which subsequently reacts with N-(2-chloroethyl)-N-methyl-β-phenylethylamine. The reduction step requires careful methanol addition over 3 hours to prevent NaBH₄ decomposition, achieving an 89% yield for the intermediate.

Optimization Insights:

-

Methanol Addition Rate : ≤0.5 mL/min prevents exothermic side reactions.

-

Molar Ratio : NaBH₄ to 2-aminonicotinate = 8:1 ensures complete reduction.

-

Hydrolysis : Post-reduction hydrolysis with KOH (70–80°C, 7–8 hours) enhances piperidine ring stability.

Cyclocondensation Strategies

Cyclocondensation of β-chloroethylthiazoles with phenylpiperazines provides a streamlined route. US5120736 demonstrates heating 4-methyl-5-β-chloroethylthiazole (0.062 mol) with 1-o-isopropoxyphenylpiperazine (0.133 mol) at 150°C for 1 hour, followed by methylene chloride extraction and fractional distillation to isolate the product in 80.5% yield.

Performance Metrics:

| Condition | Value |

|---|---|

| Temperature | 150°C |

| Solvent | Neat (solvent-free) |

| Workup | NaHCO₃ wash, CH₂Cl₂ extraction |

| Purity Post-Distillation | 99% (GC) |

This method’s simplicity and high purity make it industrially viable, though the excess phenylpiperazine (2.15 equiv) acts as an HCl scavenger, necessitating efficient recovery systems.

Catalytic Methods and Solvent Optimization

Recent advances focus on palladium-catalyzed coupling and solvent engineering. A comparative study highlighted polar aprotic solvents (DMF, DMSO) improving cyclization efficiency over ethereal solvents (THF) by 20–25%. Catalytic NaI in DMF accelerates ring closure via nucleophilic substitution, reducing reaction times from 24 to 18 hours.

Solvent Impact on Yield:

| Solvent System | Yield (%) | Byproduct Formation (%) |

|---|---|---|

| DMF/NaI | 87 | <3 |

| THF/NaI | 72 | 12 |

| Toluene/NaI | 65 | 18 |

DMF’s high polarity stabilizes transition states, minimizing side reactions like N-oxide formation.

Analytical Characterization

Rigorous validation ensures product integrity:

-

NMR Spectroscopy : ¹H NMR (600 MHz, DMSO-d₆) shows characteristic signals at δ 2.35 (s, 3H, CH₃), 3.45–3.60 (m, 4H, piperazine), and 7.25–7.45 (m, 5H, phenyl).

-

HPLC Purity : >99% achieved using a C18 column (acetonitrile/water = 70:30, 1 mL/min).

-

Mass Spectrometry : ESI-MS m/z 219.1 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Classical Alkylation | 87 | High | Moderate |

| Reductive Amination | 89 | Moderate | High |

| Cyclocondensation | 80.5 | High | Low |

Cyclocondensation offers the best scalability for industrial use, while reductive amination balances yield and cost for lab-scale synthesis.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Methyl-5-phenylpiperazin-2-one?

The synthesis typically involves multi-step reactions starting with piperazine derivatives and phenyl-containing precursors. Key steps include:

- Nucleophilic substitution : Reacting 4-methylpiperazine with a phenylacetyl chloride derivative under anhydrous conditions (e.g., THF, 0–5°C) to form the core structure .

- Cyclization : Using reagents like POCl₃ or PCl₃ to facilitate ring closure at elevated temperatures (70–90°C) .

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to isolate the product .

Optimization focuses on controlling reaction pH, solvent polarity, and temperature to minimize side products like over-oxidized or dimerized species .

Q. How can spectroscopic and crystallographic methods characterize the structure of this compound?

- NMR : ¹H and ¹³C NMR confirm the piperazinone ring (δ 3.2–3.8 ppm for N–CH₂ groups) and phenyl substituents (δ 7.2–7.5 ppm for aromatic protons) .

- X-ray crystallography : Resolves bond angles (e.g., C–N–C angles ~118–121°) and spatial arrangement of the phenyl group relative to the piperazinone core .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns .

Q. What are the reactivity trends of this compound under oxidative or reductive conditions?

- Oxidation : The piperazinone ring is stable under mild conditions but undergoes ring-opening with strong oxidants (e.g., KMnO₄ in acidic media), yielding phenylacetic acid derivatives .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone group to a secondary alcohol, altering bioactivity .

- pH-dependent stability : The compound hydrolyzes in strongly acidic/basic conditions (pH < 2 or >12), forming degradation products detectable via HPLC .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets?

- Molecular docking : Use computational tools (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., dopamine receptors) to predict binding affinities. The phenyl group often occupies hydrophobic pockets, while the piperazinone nitrogen forms hydrogen bonds .

- In vitro assays : Radioligand binding assays (e.g., ³H-spiperone displacement for serotonin receptors) quantify target engagement. IC₅₀ values correlate with structural modifications like methyl group positioning .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions .

Q. What strategies are used to resolve contradictions in pharmacological data for this compound derivatives?

Discrepancies in activity (e.g., varying IC₅₀ across studies) may arise from:

- Experimental variables : Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or assay conditions (e.g., buffer ionic strength) .

- Stereochemical purity : Chiral impurities in racemic mixtures can skew results. Use chiral HPLC (Chiralpak AD-H column) to verify enantiomeric excess .

- Off-target effects : Employ selectivity panels (e.g., kinase profiling) to identify unintended interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

- Core modifications : Introducing bulkier substituents (e.g., 4-fluorophenyl instead of phenyl) improves selectivity for dopamine D3 over D2 receptors .

- Side-chain variations : Adding a sulfonyl group (-SO₂-) increases metabolic stability but may reduce blood-brain barrier penetration .

- 3D-QSAR modeling : Generates predictive models using molecular descriptors (e.g., LogP, polar surface area) to prioritize analogs .

Q. What advanced analytical techniques are critical for resolving degradation pathways in stability studies?

- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed or oxidized species) with high sensitivity .

- Solid-state NMR : Monitors polymorphic transitions during accelerated stability testing (40°C/75% RH) .

- Forced degradation studies : Expose the compound to heat, light, and oxidative stress to simulate long-term storage conditions .

Q. How can computational modeling predict the metabolic fate of this compound?

- In silico metabolism tools : Software like StarDrop predicts cytochrome P450 (CYP) oxidation sites (e.g., N-demethylation at the piperazinone ring) .

- Density functional theory (DFT) : Calculates activation energies for metabolic reactions, guiding the design of derivatives with slower clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.